1,8-Dinitro-4,5-dihydroxyanthraquinone

Description

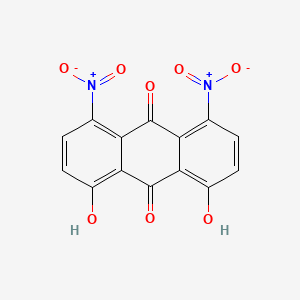

Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCHQJDEYFYWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O8 | |

| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025076 | |

| Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992) | |

| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

81-55-0 | |

| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dinitro-4,5-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dinitrochrysazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-4,5-dinitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DINITROCHRYSAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEO6302D6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Dinitro-4,5-dihydroxyanthraquinone: Properties, Synthesis, and Applications

Introduction

1,8-Dinitro-4,5-dihydroxyanthraquinone, also known as 4,5-Dinitrochrysazin, is a synthetic anthraquinone derivative that has emerged as a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. While historically related anthraquinones were pivotal in the dye industry, the unique substitution pattern of this molecule, featuring two nitro groups and two hydroxyl groups on the anthracene-9,10-dione core, confers a distinct profile of chemical reactivity and biological activity.[1] This guide provides a comprehensive technical overview of its core physical and chemical properties, established synthesis protocols, and burgeoning applications as a potential therapeutic agent. We will delve into its role as a promising antibacterial agent targeting Gram-positive bacteria and as a viral protease inhibitor, offering field-proven insights for scientists engaged in antimicrobial and antiviral research.[2][3][4][5][6]

Physicochemical Properties

The compound presents as a brownish-gold or yellow to deep yellow-red crystalline powder.[3][7][8] Its fundamental properties are critical for its handling, formulation, and application in experimental settings.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 81-55-0 | [8][9][10] |

| Molecular Formula | C₁₄H₆N₂O₈ | [9][10] |

| Molecular Weight | 330.21 g/mol | [7][9][10] |

| Appearance | Brownish-gold solid; Yellow to deep yellow red crystalline powder | [3][7][8][9] |

| Melting Point | 225 °C (decomposes) | [3][9] |

| Boiling Point | 669.4 ± 55.0 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [9] |

| Water Solubility | Less than 0.1 mg/mL at 22.2 °C (72 °F) | [7][9] |

| Solubility in other solvents | Soluble in DMSO (41.67 mg/mL with ultrasonic and warming to 60°C) | [4] |

| Flash Point | 280.8 ± 20.0 °C (Predicted) | [9] |

The neat material is noted to be sensitive to air and potentially to light, necessitating proper storage conditions.[3][7][9]

Chemical Structure and Reactivity

The structure of this compound is defined by a central anthraquinone framework with hydroxyl groups at the C4 and C5 positions and nitro groups at the C1 and C8 positions. This specific arrangement of electron-withdrawing nitro groups and electron-donating hydroxyl groups dictates its chemical behavior.

Caption: Chemical structure of this compound.

The molecule is classified as a nitrated alcohol and a ketone.[3][9] Its reactivity profile indicates incompatibility with strong oxidizing agents.[3][8] The ketone groups can react with acids and bases, while the alcohol groups can exhibit weak acidic and basic behavior.[3][7][9] The nitro groups are key to its biological activity, as derivatives lacking these groups show significantly reduced or no antibacterial effect.[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the direct nitration of a precursor molecule. Common starting materials include 1,8-dihydroxyanthraquinone (Chrysazin) or its ether-protected form, 1,8-dimethoxyanthraquinone.[3][11][12] The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and yield of the desired 4,5-dinitro product.

One established method involves the nitration of 1,8-dihydroxyanthraquinone in oleum or concentrated sulfuric acid in the presence of boric acid.[3][11] The boric acid serves to protect the hydroxyl groups and direct the nitration to the 4 and 5 positions. Another route involves the nitration of 1,8-dimethoxyanthraquinone, followed by acidic hydrolysis (saponification) to cleave the ether bonds and yield the final dihydroxy product.[3][11][12]

Caption: General synthesis pathways for this compound.

Experimental Protocol: Nitration of 1,8-Dihydroxyanthraquinone

This protocol is adapted from established industrial synthesis processes.[11][12]

-

Preparation: In a suitable reaction vessel, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid or oleum.

-

Nitration: Cool the mixture to between -10°C and 30°C. Carefully add 0.5 to 0.55 parts of nitric acid (or a corresponding amount of mixed acid) to the solution while maintaining the temperature.

-

Adjustment of Acidity: After the nitration is complete, carefully add water to the reaction mixture to adjust the sulfuric acid concentration to between 80-100%. This step is critical for precipitating the desired product with high purity.

-

Crystallization and Isolation: Allow the mixture to stir, which may involve gentle heating (e.g., to 100°C) followed by slow cooling to room temperature (20-25°C) to facilitate crystallization.[11][12]

-

Filtration and Washing: Filter the crystalline precipitate from the acid. Wash the collected solid first with sulfuric acid (e.g., 88% H₂SO₄) and then with water until the washings are neutral.[11][12]

-

Drying: Dry the final product under appropriate conditions to yield this compound of high purity (typically >98%).

Applications in Drug Development and Research

The unique chemical structure of this compound has made it a focal point of investigation for novel therapeutic applications, moving it beyond its origins as a dye intermediate.

Antibacterial Agent

Recent in silico and in vitro studies have identified this compound (referred to as DHDNA in some literature) as a potent antibacterial agent against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis.[2][5][6][13] It exhibited Minimum Inhibitory Concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis.[2][5][6][13] The compound was, however, ineffective against the Gram-negative bacterium Escherichia coli.[2][13]

The primary mechanism of its antibacterial action is the inhibition of phosphopantetheine adenylyltransferase (PPAT).[2][6][13] PPAT is a crucial enzyme in the bacterial biosynthesis of coenzyme A (CoA), a cofactor essential for numerous metabolic processes.[2] Molecular modeling and experimental data strongly indicate that the nitro groups are essential for high-affinity binding to the nucleotide-binding site of the PPAT enzyme, thereby blocking its function and producing a bacteriostatic effect.[2][13]

Caption: Mechanism of action as a bacterial PPAT inhibitor.

Antiviral Agent

This compound has also been identified as a potent and specific inhibitor of the NS2B-NS3 serine protease, an essential enzyme for the replication of flaviviruses such as the Dengue virus and West Nile virus.[3][4] It demonstrated the ability to inhibit the intermolecular protease activity and overall viral replication, with an IC₅₀ for viral inhibition of 4.2 μM.[4] This makes it a valuable lead compound for the development of novel antiviral therapies against these significant public health threats.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]

-

Handling: Use in a well-ventilated area or outdoors.[9] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9] Avoid breathing dust.[9]

-

Storage: Store in a cool, dry, and dark place in a tightly closed container.[8][9] It should be stored away from incompatible materials, particularly strong oxidizing agents.[3][8]

Conclusion

This compound is a multifaceted compound with well-defined physicochemical properties and a growing profile of significant biological activities. Its evolution from a chemical intermediate to a promising lead in drug development underscores the importance of exploring synthetic derivatives of established scaffolds. With demonstrated efficacy as a bacterial PPAT inhibitor against resistant Gram-positive pathogens and as a flaviviral protease inhibitor, it represents a valuable tool for researchers and a compelling candidate for further preclinical development. The established synthesis routes provide a solid foundation for producing the molecule at the scale required for advanced investigation. Continued research into this and related nitroanthraquinones is warranted to unlock their full therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

García-Contreras, R., et al. (2024). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. International Journal of Molecular Sciences, 25(1), 299. Retrieved from [Link]

-

Anjali Labs. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone (81-55-0). Chemical Effects in Biological Systems. Retrieved from [Link]

-

OUCI. (n.d.). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Retrieved from [Link]

- Google Patents. (n.d.). EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.

- Google Patents. (n.d.). US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.

-

Hong Jin Chemical. (n.d.). 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95%. Retrieved from [Link]

-

R Discovery. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,5-dihydroxyanthraquinone. Retrieved from [Link]

-

International Agency for Research on Cancer. (n.d.). 1,8-Dihydroxyanthraquinone. IARC Publications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0 [chemicalbook.com]

- 4. abmole.com [abmole.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C14H6N2O8 | CID 3378440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 12. US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 13. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against St… [ouci.dntb.gov.ua]

A Comprehensive Technical Guide to the Synthesis of 1,8-Dinitro-4,5-dihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,8-Dinitro-4,5-dihydroxyanthraquinone, also known as 4,5-Dinitrochrysazin, is a significant chemical intermediate with a well-defined molecular architecture. Its historical importance lies in the synthesis of dyes, and it is increasingly gaining attention for its potential applications in medicinal chemistry, including the development of novel antibacterial agents and protease inhibitors.[1][2] The synthesis of this molecule is a nuanced process, demanding precise control over reaction conditions to achieve high purity and yield. This guide provides an in-depth exploration of the primary synthesis pathways, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters that ensure a validated and reproducible outcome. We will dissect the direct nitration of 1,8-dihydroxyanthraquinone and its methoxy-protected analogue, offering field-proven insights into the causality behind experimental choices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and handling. The compound presents as a brownish-gold or yellow to deep yellow-red crystalline solid.[1][3][4][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₆N₂O₈ | [3][4] |

| Molecular Weight | 330.21 g/mol | [3] |

| CAS Number | 81-55-0 | [1] |

| Appearance | Brownish-gold solid | [3][4] |

| Melting Point | 225 °C (decomposes) | [1][3] |

| Solubility | Insoluble in water.[4] | [4] |

| Storage Conditions | Store in a cool, dry, dark place in a tightly sealed container. | [3][5] |

| Chemical Hazards | Incompatible with strong oxidizing agents.[1][5] Sensitive to air and light.[3][4] | [1][3][4][5] |

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound is dominated by the electrophilic nitration of anthraquinone precursors. The choice of starting material dictates the specific reaction conditions and workup procedures. The most economically viable and efficient methods involve the direct nitration of 1,8-dihydroxyanthraquinone or 1,8-dimethoxyanthraquinone.[6][7][8]

Pathway A: Direct Nitration of 1,8-Dihydroxyanthraquinone (Chrysazin)

This is the most direct route to the target molecule. The reaction hinges on the electrophilic substitution of nitro groups onto the anthraquinone backbone, directed by the existing hydroxyl groups.

The hydroxyl groups at the 1 and 8 positions are activating and ortho-, para-directing. However, the anthraquinone core is generally deactivated towards electrophilic substitution. The key to a successful and selective synthesis lies in the use of boric acid in a medium of oleum or concentrated sulfuric acid.[6][7]

-

Role of Boric Acid: Boric acid acts as a chelating and protecting agent. It forms a stable six-membered ring complex with the peri-positioned hydroxyl group and the adjacent carbonyl oxygen. This chelation serves two critical functions:

-

Protection: It protects the electron-rich dihydroxy system from oxidation by the potent nitrating mixture (a common side reaction).

-

Directing Effect: It deactivates the A-ring positions 2 and 7 while strongly directing the incoming electrophile (nitronium ion, NO₂⁺) to the desired 4 and 5 positions on the B-ring.

-

-

Role of Sulfuric Acid/Oleum: This serves as both the solvent and the catalyst. It protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the nitration reaction.

The following protocol is synthesized from established patent literature, ensuring a robust and validated methodology.[6][7][8]

Materials:

-

1,8-Dihydroxyanthraquinone (90% purity)

-

Boric Acid

-

Oleum (20%)

-

Mixed Acid (33% HNO₃, 67% H₂SO₄)

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and cooling bath, prepare a solution of 32 parts by weight of boric acid in 760 parts of 20% oleum.

-

To this solution, dissolve 64 parts of 90% 1,8-dihydroxyanthraquinone. The temperature should not exceed 50°C during dissolution.

-

Cool the resulting solution to 0-5°C using an ice-salt bath.

-

While maintaining the temperature at 0-5°C, add 103 parts of mixed acid (33% HNO₃, 67% H₂SO₄) dropwise over the course of 3 hours with vigorous stirring.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour to ensure the reaction goes to completion.

-

Crucial Crystallization Step: Carefully add 133 parts of water dropwise over 1.5 hours. The addition is exothermic; allow the temperature to rise to 100°C. This step adjusts the sulfuric acid concentration to approximately 88%, at which the desired product has low solubility and crystallizes out, leaving impurities in the mother liquor.[6]

-

Stir the mixture at 100°C for 1 hour to facilitate complete crystallization.

-

Cool the suspension to 20-25°C.

-

Filter the crystalline precipitate using a suction filter.

-

Wash the filter cake with 145 parts of 88% sulfuric acid, followed by washing with water until the filtrate is neutral.

-

Dry the resulting solid to obtain this compound.

This process yields a product with a purity of approximately 99.2%. The primary impurities are the 2,5-dinitro isomer (~0.5%) and the 2,4,5-trinitro derivative (~0.2%).[6]

Caption: Workflow for the synthesis via direct nitration of 1,8-Dihydroxyanthraquinone.

Pathway B: Nitration of 1,8-Dimethoxyanthraquinone

This pathway offers an alternative starting from the methoxy-protected analogue of chrysazin. The methoxy groups are subsequently cleaved to yield the final dihydroxy product. This route avoids the direct handling of the more sensitive dihydroxy compound in the initial nitration step and does not require boric acid.[6]

The 1,8-dimethoxy groups are also ortho-, para-directing, guiding the nitronium ions to the 4 and 5 positions. The key difference is the second step: a high-temperature acid-catalyzed hydrolysis (saponification) to cleave the stable methyl ether bonds and reveal the hydroxyl groups.

The following protocol is derived from established patent literature.[6][7]

Materials:

-

1,8-Dimethoxyanthraquinone (89.5% purity)

-

Sulfuric Acid (96%)

-

Mixed Acid (33% HNO₃, 67% H₂SO₄)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 64 parts by weight of 89.5% 1,8-dimethoxyanthraquinone in 740 parts of 96% sulfuric acid at 20°C.

-

Cool the solution to 0-5°C.

-

Add 92 parts of mixed acid (33% HNO₃, 67% H₂SO₄) dropwise over 3 hours while maintaining the temperature at 0-5°C.

-

After the addition, stir the mixture for an additional hour at the same temperature.

-

Saponification Step: Heat the reaction mixture to 100-105°C over 1 hour.

-

Maintain this temperature for 4 hours to ensure complete cleavage of the methoxy groups.

-

Cool the mixture to 20-25°C to allow the product to crystallize.

-

Filter the precipitate via suction filtration.

-

Wash the filter cake with 180 parts of 96% sulfuric acid, followed by a thorough wash with water until neutral.

-

Dry the final product.

This method produces a high-purity product (approx. 98.7%) with the 2,5-dinitro derivative being the main impurity (~1%).[7]

Sources

- 1. 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0 [chemicalbook.com]

- 2. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | C14H6N2O8 | CID 3378440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 7. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 8. DE2909481A1 - METHOD FOR PRODUCING 4,5-DINITRO-1,8-DIHYDROXYANTHRACHINONE - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure and Characterization of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Introduction

1,8-Dinitro-4,5-dihydroxyanthraquinone is a specialized organic molecule built upon the foundational anthraquinone scaffold. Its strategic functionalization with both nitro (-NO₂) and hydroxyl (-OH) groups imparts a unique combination of chemical reactivity and biological activity. This compound has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development.

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. It provides a comprehensive exploration of the molecular structure of this compound and details the multi-faceted approach required for its thorough characterization. The methodologies and interpretations presented herein are grounded in established scientific principles and aim to empower researchers in their pursuit of novel therapeutic agents. The relevance of this molecule is underscored by its identified potential as a potent inhibitor of bacterial phosphopantetheine adenylyltransferase (PPAT) and viral proteases, such as the dengue virus NS2B/3 protease.[1][2][3][4][5][6]

Molecular Identity and Physicochemical Properties

A clear and unambiguous identification of a compound is the cornerstone of any scientific investigation. The fundamental properties of this compound are summarized below.

| Property | Value |

| Systematic IUPAC Name | 1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione[7] |

| Common Synonyms | 4,5-Dinitrochrysazin, ARDP0006, DHDNE[1][2][7][8] |

| CAS Number | 81-55-0[7][9][10][11] |

| Molecular Formula | C₁₄H₆N₂O₈[7][8][9][11] |

| Molecular Weight | 330.21 g/mol [7][8][9] |

| Appearance | Brownish-gold solid[7][8] |

| Melting Point | 225 °C (decomposes)[8][9] |

| Solubility | Sparingly soluble in common organic solvents, and very slightly soluble in water.[7] Can be dissolved in DMSO for biological assays. |

Elucidation of the Molecular Architecture

The spatial arrangement of atoms and functional groups within a molecule dictates its physical properties and biological interactions. The structure of this compound has been elucidated through X-ray crystallography, providing precise insights into its geometry.[12]

The molecule consists of a planar anthraquinone nucleus. However, the presence of bulky nitro groups at the 4 and 5 positions, and hydroxyl groups at the 1 and 8 positions, introduces significant steric strain. This leads to a notable distortion from complete planarity, with the nitro groups being twisted out of the plane of the anthraquinone ring. The dihedral angles between the anthraquinone nucleus and the two nitro groups are reported to be 83.83° and 62.88°.[12]

A key feature of the molecular structure is the presence of intramolecular hydrogen bonds between the hydroxyl protons and the adjacent carbonyl oxygens, as well as between the hydroxyl groups and the nitro groups. These interactions contribute to the relative rigidity of the molecule and influence its electronic properties.

Crystallographic Data Summary

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | a = 15.664 Å, b = 12.056 Å, c = 6.704 Å, β = 94.20° |

| Key Structural Features | - Non-planar conformation with twisted nitro groups- Presence of intramolecular hydrogen bonds |

Data sourced from the crystallographic study by Brown and Colclough.[12]

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the direct nitration of 1,8-dihydroxyanthraquinone (chrysazin). The following protocol is a representative method adapted from established patent literature.[13][14][15]

Experimental Protocol: Synthesis

-

Dissolution: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid or oleum.

-

Nitration: Cool the mixture to a temperature between -10°C and 30°C. Slowly add 0.50-0.55 parts of nitric acid or a corresponding amount of a mixed acid (e.g., 33% HNO₃ in 67% H₂SO₄) dropwise while maintaining the temperature and stirring vigorously.

-

Reaction Monitoring: Continue stirring at this temperature for a designated period (e.g., 1 hour) to ensure the completion of the nitration reaction.

-

Hydrolysis (if starting from a methoxy derivative): If 1,8-dimethoxyanthraquinone is used as the starting material, after nitration, heat the reaction mixture to 90-120°C for several hours to effect saponification of the methoxy groups.

-

Precipitation: Carefully add water to the reaction mixture to adjust the sulfuric acid concentration to 80-100%. This will cause the desired 4,5-dinitro-1,8-dihydroxyanthraquinone to crystallize out.

-

Isolation and Washing: Cool the mixture to room temperature (20-25°C) and filter the crystalline precipitate under suction. Wash the collected solid with 88% sulfuric acid and then with water until the washings are neutral.

-

Drying: Dry the purified product to obtain this compound.

Purification

The crude product may contain isomeric impurities. Purification can be achieved by fractional crystallization from a suitable solvent, such as a high-boiling point organic solvent like sulpholane.[16][17][18]

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei to elucidate their electronic environment and connectivity.

-

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key resonances to anticipate are:

-

Hydroxyl Protons (-OH): A downfield signal, likely appearing as a broad singlet, characteristic of acidic protons involved in hydrogen bonding. Its chemical shift can be concentration and solvent-dependent.

-

Aromatic Protons: The protons on the anthraquinone core will appear in the aromatic region (typically 7-9 ppm). Due to the substitution pattern, a set of coupled signals (doublets and triplets) is expected. The electron-withdrawing nitro groups will deshield the adjacent protons, shifting their signals further downfield compared to the parent 1,8-dihydroxyanthraquinone.[19]

-

-

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

-

Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected signals include:

-

Carbonyl Carbons (C=O): Two signals in the highly deshielded region (around 180-190 ppm).

-

Aromatic Carbons: A series of signals in the aromatic region (approximately 110-160 ppm). The carbons attached to the electron-withdrawing nitro groups and electron-donating hydroxyl groups will show characteristic shifts.

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

-

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and their involvement in hydrogen bonding.

-

C-H Stretching (Aromatic): Weak to medium bands typically above 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band in the range of 1630-1680 cm⁻¹, characteristic of the quinone carbonyl groups.[20] The presence of intramolecular hydrogen bonding may shift this peak to a lower wavenumber.

-

N-O Stretching (Nitro Group): Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric stretch) and 1300-1360 cm⁻¹ (symmetric stretch).

-

C=C Stretching (Aromatic): Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

A representative IR spectrum can be found in the NIST Chemistry WebBook.[21]

Mass Spectrometry (MS)

-

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

-

Expected Data:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (330.21 m/z).

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. The fragmentation pattern can provide valuable confirmation of the compound's structure.

-

Caption: A multi-technique workflow for the structural characterization of this compound.

Applications in Drug Development: A Mechanistic Perspective

The interest in this compound within the drug development community stems from its demonstrated biological activities.

Antibacterial Activity

This compound has been identified as a promising antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[3][4][5][6] Its mode of action is believed to be the inhibition of phosphopantetheine adenylyltransferase (PPAT), a crucial enzyme in the biosynthesis of coenzyme A in bacteria. The nitro groups are thought to play a key role in the binding affinity of the molecule to the nucleotide-binding site of the enzyme.[3][4][5][6] The parent compound, 1,8-dihydroxyanthraquinone, which lacks the nitro groups, does not exhibit the same level of antibacterial activity, highlighting the importance of this functionalization.[5]

Antiviral Potential

This compound has also been shown to be a potent inhibitor of the dengue virus NS2B/3 protease.[1][2][8] This serine protease is essential for the replication of the dengue virus, making it an attractive target for antiviral drug development. The inhibitory activity of this anthraquinone derivative suggests its potential as a lead compound for the development of novel treatments for dengue fever and other viral infections caused by related flaviviruses.

Conclusion

This compound is a molecule of significant scientific interest, with a well-defined molecular structure and a range of biological activities relevant to drug development. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods. A comprehensive characterization, employing a suite of spectroscopic techniques including NMR, IR, and mass spectrometry, is crucial for confirming its identity and purity. The demonstrated antibacterial and antiviral properties of this compound provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide provides the foundational knowledge and methodological insights necessary for researchers to confidently work with and explore the potential of this fascinating molecule.

References

-

Synthesis of 1,8-dihydroxy-2,7-di(4-methoxyphenyl)-4,5-dinitroanthraquinone. PrepChem.com. Available at: [Link]

-

Brown, C. J., & Colclough, M. L. (1983). This compound, C14H6N2O8. Acta Crystallographica Section C: Crystal Structure Communications, 39(2), 300-302. Available at: [Link]

- EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. Google Patents.

-

Amorim, J., Vásquez, V., Cabrera, A., Martínez, M., Carpio, J., & Debut, A. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Molecules, 29(1), 203. Available at: [Link]

-

In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. OUCI. Available at: [Link]

-

Amorim, J., Vásquez, V., Cabrera, A., Martínez, M., Carpio, J., & Debut, A. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Molecules (Basel, Switzerland), 29(1), 203. Available at: [Link]

-

This compound, C14H6N20 s.* ElectronicsAndBooks. Available at: [Link]

-

Bailey, M., & Brown, C. J. (1967). The crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone. Acta Crystallographica, 22(3), 392-396. Available at: [Link]

-

In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. R Discovery. Available at: [Link]

- US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. Google Patents.

-

This compound. PubChem. Available at: [Link]

-

9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro-. NIST Chemistry WebBook. Available at: [Link]

-

Wang, J., et al. (2017). Antibacterial mode of action of 1,8-dihydroxy-anthraquinone from Porphyra haitanensis against Staphylococcus aureus. Food Control, 73, 936-942. Available at: [Link]

- DE2909481A1 - METHOD FOR PRODUCING 4,5-DINITRO-1,8-DIHYDROXYANTHRACHINONE. Google Patents.

-

Deb, P., et al. (2022). Naturally occurring anthraquinones as potential inhibitors of SARS-CoV-2 main protease: an integrated computational study. Journal of Biomolecular Structure and Dynamics, 40(1), 1-13. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Picardo, M., Núñez, O., & Farré, M. (2021). A data independent acquisition all ion fragmentation mode tool for the suspect screening of natural toxins in surface water. MethodsX, 8, 101286. Available at: [Link]

-

1,5-Dihydroxyanthraquinone. Wikipedia. Available at: [Link]

-

1,8-Dihydroxy-4,5-dinitroanthraquinone. Anjali Labs. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against St… [ouci.dntb.gov.ua]

- 5. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. This compound | C14H6N2O8 | CID 3378440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0 [chemicalbook.com]

- 9. 1,8-Dihydroxy-4,5-dinitroanthraquinone 97 81-55-0 [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 1 Manufacturer,Wholesale 1 Supplier from Aurangabad India [anjalilabs.co.in]

- 12. journals.iucr.org [journals.iucr.org]

- 13. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 14. US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 15. DE2909481A1 - METHOD FOR PRODUCING 4,5-DINITRO-1,8-DIHYDROXYANTHRACHINONE - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 1,8-Dihydroxyanthraquinone(117-10-2) 1H NMR [m.chemicalbook.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- [webbook.nist.gov]

An In-depth Technical Guide to 1,8-Dihydroxy-4,5-dinitroanthraquinone (CAS 81-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dihydroxy-4,5-dinitroanthraquinone, identified by the CAS number 81-55-0, is a significant derivative of anthraquinone.[1] This compound presents as a brownish-gold or yellow to deep yellow-red crystalline powder.[1][2] It is crucial to distinguish this compound from Acid Violet 43 (CAS 4430-18-6), as some sources incorrectly associate it with CAS 81-55-0. This guide will focus exclusively on the technical details of 1,8-Dihydroxy-4,5-dinitroanthraquinone.

This anthraquinone derivative has garnered attention in the scientific community for its potential therapeutic applications, particularly as a specific inhibitor of the NS2B-NS3 protease, which is crucial for the replication of viruses like Dengue and West Nile.[2][3] Its unique chemical structure and biological activity make it a compound of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of 1,8-Dihydroxy-4,5-dinitroanthraquinone is provided in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Unit | Source |

| IUPAC Name | 1,8-dihydroxy-4,5-dinitro-9,10-dihydroanthracene-9,10-dione | - | |

| Other Names | 1,8-Dinitro-4,5-dihydroxyanthraquinone, 4,5-Dinitrochrysazin | - | [4] |

| CAS Number | 81-55-0 | - | [1] |

| Molecular Formula | C₁₄H₆N₂O₈ | - | [4] |

| Molecular Weight | 330.21 | g/mol | [4] |

| Appearance | Brownish-gold solid / Yellow to deep yellow red crystalline powder | - | [1] |

| Melting Point | 225 (decomposes) | °C | [2] |

| Water Solubility (log10WS) | -4.03 | mol/L | [4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.690 | - | [4] |

Synthesis

The synthesis of 1,8-Dihydroxy-4,5-dinitroanthraquinone can be achieved through the nitration of 1,8-dihydroxyanthraquinone.[2] The following is a generalized protocol based on described synthetic routes.

Experimental Protocol: Synthesis of 1,8-Dihydroxy-4,5-dinitroanthraquinone

Materials:

-

1,8-dihydroxyanthraquinone

-

Oleum (fuming sulfuric acid)

-

Boric acid

-

Sulfuric acid

Step-by-Step Methodology:

-

Preparation: In a suitable reaction vessel, dissolve 1,8-dihydroxyanthraquinone in oleum in the presence of boric acid. The boric acid acts to protect the hydroxyl groups during nitration.

-

Nitration: Carefully add a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to the solution while maintaining a controlled temperature to prevent runaway reactions.

-

Hydrolysis/Isolation: Following the completion of the nitration, adjust the concentration of the sulfuric acid to between 80-100% to facilitate the hydrolysis and precipitation of the product.[2]

-

Purification: The crude product can be collected by filtration and purified through recrystallization from an appropriate solvent to yield the final 1,8-Dihydroxy-4,5-dinitroanthraquinone.

Biological Activity and Mechanism of Action

1,8-Dihydroxy-4,5-dinitroanthraquinone has been identified as a potent inhibitor of the serine protease NS2B-NS3, which is essential for the replication of flaviviruses such as the Dengue virus.[5] The NS2B-NS3 protease is responsible for cleaving the viral polyprotein into functional viral proteins. By inhibiting this enzyme, 1,8-Dihydroxy-4,5-dinitroanthraquinone effectively halts the viral replication cycle.

The proposed mechanism of action involves the binding of the molecule to the active site of the NS2B-NS3 protease, thereby preventing it from processing the viral polyprotein.

Caption: Inhibition of Viral Replication by 1,8-Dihydroxy-4,5-dinitroanthraquinone.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 1,8-Dihydroxy-4,5-dinitroanthraquinone. A reverse-phase (RP) HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[6]

Safety and Handling

1,8-Dihydroxy-4,5-dinitroanthraquinone is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification: [7]

-

GHS Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures: [7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.[1] It is incompatible with strong oxidizing agents.[1][2]

First Aid Measures: [8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on Skin: Wash with plenty of water and soap.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.

Applications

The primary application of 1,8-Dihydroxy-4,5-dinitroanthraquinone is in scientific research, particularly in the field of virology and drug development.

-

Antiviral Research: It serves as a specific inhibitor of the NS2B-NS3 protease, making it a valuable tool for studying the replication of Dengue and West Nile viruses.[2][5]

-

Dye Intermediate: It is also used as an intermediate in the synthesis of other dyes.[9]

References

-

Chemical Properties of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- (CAS 81-55-0). (n.d.). Retrieved January 7, 2026, from [Link]

-

1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95% - Hong Jin. (n.d.). Retrieved January 7, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Retrieved January 7, 2026, from [Link]

-

1,8-Dihydroxy-4,5-dinitroanthraquinone | SIELC Technologies. (2018, February 16). Retrieved January 7, 2026, from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0 [chemicalbook.com]

- 3. CAS 81-55-0: 1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione [cymitquimica.com]

- 4. 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- (CAS 81-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,8-Dihydroxy-4,5-dinitroanthraquinone | SIELC Technologies [sielc.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]

Solubility and stability of 1,8-Dinitro-4,5-dihydroxyanthraquinone in different solvents.

An In-Depth Technical Guide to the Solubility and Stability of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its synonym 4,5-Dinitrochrysazin, is a significant organic compound derived from the anthraquinone core structure.[1] With the CAS Number 81-55-0 and the molecular formula C₁₄H₆N₂O₈, this brownish-gold solid holds relevance in diverse scientific fields.[1][2] It serves as a key intermediate in the synthesis of dyes and has recently garnered attention in biomedical research as a potential antibacterial agent against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis.[3][4][5] Its biological activity is reportedly linked to the inhibition of the essential bacterial enzyme phosphopantetheine adenylyltransferase (PPAT), with its nitro groups playing a critical role in its efficacy.[4][5] This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, offering foundational knowledge for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₆N₂O₈ | [1][2] |

| Molecular Weight | 330.21 g/mol | [2][6] |

| Appearance | Brownish-gold solid | [1][2][7] |

| Melting Point | ~225 °C (with decomposition) | [1][2][6] |

| CAS Number | 81-55-0 | [2][6] |

| Water Solubility | < 0.1 mg/mL (at 22.2 °C / 72 °F) | [1][7] |

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability in pharmaceutical applications, as well as its utility in chemical synthesis. The structure of this compound—featuring a large, nonpolar polycyclic aromatic core combined with polar hydroxyl (-OH) and nitro (-NO₂) functional groups—results in a complex solubility profile.

Theoretical Framework: "Like Dissolves Like"

Expected Solubility in Common Solvents

Based on its chemical structure and the behavior of analogous compounds, the following qualitative solubility profile is expected:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility due to hydrogen bonding interactions with the hydroxyl groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Likely to exhibit the highest solubility. These solvents can effectively solvate the polar functional groups without the competing hydrogen bond network present in water.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility due to the compound's overall polarity.

-

Aqueous Alkali Hydroxides (e.g., NaOH, KOH): The phenolic hydroxyl groups are acidic and will deprotonate in alkaline solutions to form water-soluble salts, thus significantly increasing solubility.[8]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[9] This protocol provides a self-validating system for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or sealed centrifuge tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the system to equilibrate for a defined period (e.g., 24 to 72 hours) to ensure the solution is fully saturated.[10]

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.[9][10]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.[9][10] This step is critical to remove any microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[9][11] A standard calibration curve must be prepared using solutions of known concentrations to ensure accurate quantification.[11]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 2: Stability Profile

Stability testing is a critical component of drug development and chemical handling, designed to evaluate how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[12][13][14] For this compound, its known sensitivity to air and light makes stability assessment particularly important.[1][2][7]

Key Factors Influencing Stability

-

Photostability: The compound is noted to be potentially sensitive to light.[1][2][7] Anthraquinone derivatives can undergo photochemical reactions when exposed to UV or visible light, which can lead to degradation and the formation of impurities.

-

Thermal Stability: The compound's melting point of ~225 °C is accompanied by decomposition, indicating a limit to its thermal stability.[2] Accelerated stability studies at elevated temperatures (e.g., 40°C) are used to predict long-term stability under normal storage conditions.[13]

-

Oxidative Stability: Sensitivity to air suggests a susceptibility to oxidation.[1][2][7] The electron-rich dihydroxyanthraquinone core could be prone to oxidative degradation, potentially leading to ring-opening or the formation of other byproducts.

-

pH and Hydrolytic Stability: The stability of the compound can be influenced by pH. While the core structure is generally stable against hydrolysis, extreme pH conditions, especially when combined with heat, can promote degradation. The phenolic hydroxyl groups also mean the compound's form (and potentially reactivity) is pH-dependent.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used in accelerated stability testing.[12][15] Its purpose is to identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[15]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

-

Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60-80°C) for a set period.

-

Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 60-80°C) for a set period.

-

Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Stress: Heat the solution (e.g., at 60-80°C) in the absence of other stressors.

-

Photolytic Stress: Expose the solution to a controlled source of UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in foil to shield it from light.

-

-

Sample Quenching: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to the same concentration.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The mass spectrometer can be used to help identify the structure of these new products.

Caption: General workflow for a forced degradation stability study.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the available literature, studies on other anthraquinone dyes provide valuable insights. Under aerobic conditions, bacterial degradation of anthraquinones has been shown to proceed through intermediates like catechol and salicylic acid.[16][17] Another common degradation product from the cleavage of the anthraquinone ring is phthalic acid.[18][19]

Based on these precedents, a plausible degradation pathway under strong oxidative conditions could involve the oxidative cleavage of the central quinone ring, eventually leading to the formation of phthalic acid derivatives. The nitro and hydroxyl substituents would influence the specific intermediates formed.

Caption: A hypothesized degradation pathway for the subject molecule.

Conclusion

This compound is a compound with significant chemical and biological relevance. Its solubility is limited in aqueous media but can be enhanced in polar organic solvents and alkaline solutions. The compound's stability is a key consideration for its practical application, with known sensitivities to light and air necessitating careful handling and storage in cool, dry, dark conditions within tightly sealed containers.[1] The experimental protocols detailed in this guide for determining solubility and assessing stability provide a robust framework for researchers to generate reliable data, supporting further development in fields ranging from materials science to pharmaceuticals.

References

- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing S.L.

- 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0. (n.d.). ChemicalBook.

- Buy 1,8-dihydroxy-4,5-dinitroanthraquinone from Sanomol GmbH. (n.d.). ECHEMI.

- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.

- Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Pharmaceutical and Medical Research.

- Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry.

- This compound. (n.d.). PubChem.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.

- Procedure for solubility testing of NM suspension. (2016, May 28). Nanopartikel-info.net.

- A Comparative Guide to Analytical Methods for the Quantification of 1,8-Dinitroanthraquinone. (n.d.). Benchchem.

- 1,8-Dihydroxy-4,5-dinitroanthraquinone 97 81-55-0. (n.d.). Sigma-Aldrich.

- 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95%. (n.d.). Hong Jin.

- Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanotephorus cucumeris Dec 1. (2025, August 9). ResearchGate.

- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.

- Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone). (n.d.). Pharmaceutical Drugs - NCBI.

- Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. (2019). PubMed.

- Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanatephorus cucumeris Dec 1. (n.d.). PubMed.

- Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. (2019, April 19). Sigma-Aldrich.

- 1,8-Dihydroxy-4,5-dinitroanthraquinone. (n.d.). Benchchem.

- In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. (n.d.). PMC - PubMed Central.

Sources

- 1. echemi.com [echemi.com]

- 2. 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0 [chemicalbook.com]

- 3. 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,8-Dihydroxy-4,5-dinitroanthraquinone 97 81-55-0 [sigmaaldrich.com]

- 7. This compound | C14H6N2O8 | CID 3378440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. materialneutral.info [materialneutral.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. longdom.org [longdom.org]

- 13. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 14. japsonline.com [japsonline.com]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanatephorus cucumeris Dec 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,8-dinitro-4,5-dihydroxyanthraquinone (CAS No: 81-55-0), a significant anthraquinone derivative with applications in dye synthesis and potential therapeutic uses, including as an antibacterial agent.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide integrates experimentally verified data with predictive analysis based on structurally related compounds, outlines detailed methodologies for spectral acquisition, and provides expert interpretation of the spectral features in the context of the molecule's structure.

Introduction: The Chemical and Biological Significance of this compound

This compound, also known as 4,5-dinitrochrysazin, belongs to the vast family of anthraquinone derivatives. These compounds, characterized by a tricyclic aromatic ketone structure, are widely found in nature and are also synthesized for various industrial applications. The parent compound, 1,8-dihydroxyanthraquinone (danthron), and its derivatives have been subjects of extensive research due to their diverse biological activities.

The introduction of nitro groups at the 4 and 5 positions of the 1,8-dihydroxyanthraquinone scaffold significantly modulates its electronic properties and biological activity. Notably, this compound has been identified as a promising antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[1] Its mechanism of action is thought to involve the inhibition of key bacterial enzymes like phosphopantetheine adenylyltransferase (PPAT).[1]

A thorough understanding of the spectroscopic profile of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This guide provides a detailed examination of its NMR, IR, and UV-Vis spectra, offering a foundational dataset for researchers in the field.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. While a complete, publicly available, and experimentally verified ¹H and ¹³C NMR dataset for this compound is not readily found in the literature, data for closely related analogs and information from chemical databases allow for a robust predictive analysis. PubChem, for instance, indicates the availability of a ¹H NMR spectrum from Sigma-Aldrich.[2]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals would arise from the aromatic protons and the hydroxyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2, H-7 | 7.50 - 7.80 | Doublet | ~8.0 | These protons are ortho to H-3 and H-6, respectively, leading to a doublet splitting pattern. Their chemical shift is influenced by the adjacent carbonyl and hydroxyl groups. |

| H-3, H-6 | 7.90 - 8.20 | Doublet | ~8.0 | These protons are ortho to H-2 and H-7, respectively. The presence of the electron-withdrawing nitro groups in the neighboring ring will likely cause a downfield shift compared to the parent 1,8-dihydroxyanthraquinone. |

| OH-1, OH-8 | 12.0 - 13.0 | Singlet (broad) | - | The protons of the hydroxyl groups are expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygens. This typically results in a broad singlet at a very downfield chemical shift. |

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Based on the structure and known substituent effects in anthraquinone systems, the following chemical shifts can be predicted.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (C-9, C-10) | 180.0 - 190.0 | The carbonyl carbons in anthraquinones are characteristically found in this downfield region. |

| C-OH (C-1, C-8) | 160.0 - 165.0 | Carbons attached to hydroxyl groups are significantly deshielded. |

| C-NO₂ (C-4, C-5) | 145.0 - 155.0 | Carbons bearing nitro groups are also strongly deshielded. |

| Aromatic CH (C-2, C-3, C-6, C-7) | 115.0 - 135.0 | The chemical shifts of the protonated aromatic carbons will fall within this range, with variations based on their proximity to the different functional groups. |

| Quaternary Carbons (C-4a, C-8a, C-9a, C-10a) | 110.0 - 140.0 | The chemical shifts of the bridgehead and other non-protonated carbons will be in this region, influenced by the fused ring system and substituents. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound has been experimentally determined and is available through the NIST Chemistry WebBook.[3][4] The spectrum exhibits characteristic absorption bands corresponding to the hydroxyl, carbonyl, nitro, and aromatic moieties.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |

| 3100 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) | The broadness of this band is indicative of strong intramolecular hydrogen bonding between the hydroxyl groups and the peri-carbonyl oxygens. |

| ~1620 - 1680 | C=O stretch | Ketone (C=O) | Two distinct carbonyl stretching bands may be observed. The band at the lower frequency is due to the carbonyls that are hydrogen-bonded to the hydroxyl groups, which weakens the C=O bond. The higher frequency band would correspond to the non-hydrogen-bonded carbonyls. |

| ~1520 - 1560 and ~1340 - 1370 | N-O asymmetric and symmetric stretch | Nitro (-NO₂) | These two strong absorption bands are characteristic of aromatic nitro compounds. |

| ~1580 - 1600 and ~1450 - 1500 | C=C stretch | Aromatic Ring | These absorptions are typical for the carbon-carbon stretching vibrations within the aromatic rings of the anthraquinone core. |

| ~1200 - 1300 | C-O stretch | Phenolic C-O | This band corresponds to the stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl groups. |

| ~800 - 900 | C-N stretch | C-NO₂ | The stretching vibration of the carbon-nitrogen bond of the nitro group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Rationale |

| ~250 - 280 | High | π → π | This band is characteristic of the electronic transitions within the fused aromatic ring system of the anthraquinone core. |

| ~320 - 360 | Moderate | π → π | This band is also a π → π* transition, often referred to as the benzenoid band, and is sensitive to substitution on the aromatic rings. |